molecular formula C17H18N6O4S B6542372 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021216-86-3

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542372
CAS No.: 1021216-86-3
M. Wt: 402.4 g/mol
InChI Key: XXNHQNRCNGFJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperazine core symmetrically substituted with a 2,3-dihydro-1,4-benzodioxine sulfonamide group and a [1,2,4]triazolo[4,3-b]pyridazine heterocycle. The presence of the [1,2,4]triazolo[4,3-b]pyridazine moiety is particularly noteworthy, as the 1,2,4-triazole pharmacophore is a privileged scaffold in pharmaceutical development. This structure is found in a wide range of therapeutic agents, including antifungal, anticancer, and antiviral compounds . Its mechanism of action often involves targeted enzyme inhibition, making triazole-containing compounds valuable for probing biological pathways . Similarly, molecular structures incorporating a piperazine linker and a benzodioxine group have been identified as key components in compounds with documented biological activity, such as binding to enzymatic targets like pyruvate kinase . Researchers can leverage this chemical as a key intermediate or precursor for synthesizing novel bioactive molecules. It is especially relevant for developing targeted screening libraries in therapeutic areas such as oncology and infectious diseases, and for investigating protein-protein interaction modulators or kinase inhibitors. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c24-28(25,13-1-2-14-15(11-13)27-10-9-26-14)22-7-5-21(6-8-22)17-4-3-16-19-18-12-23(16)20-17/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNHQNRCNGFJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C19H22N2O7SC_{19}H_{22}N_2O_7S with a molecular weight of approximately 454.52 g/mol. Its structure includes a piperazine ring substituted with a benzodioxine sulfonyl group and a triazolopyridazine moiety, which are significant for its biological activity.

Synthesis

The synthesis involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial reaction typically includes the formation of sulfonamide derivatives followed by further derivatization with various acetamides to yield the target compound. The detailed synthetic pathway can be summarized as follows:

  • Formation of Benzodioxine Derivative :
    • Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in an alkaline medium.
  • Substitution Reactions :
    • Subsequent reactions with bromo-acetamides to introduce the desired functional groups.

Enzyme Inhibition

Research indicates that derivatives of benzodioxine possess significant enzyme inhibitory properties. For instance:

  • Thrombin Inhibition : Compounds related to benzodioxine have been tested for their ability to inhibit thrombin and fibrinogen binding to GPIIb/IIIa. The (S)-isomer of certain derivatives showed enhanced thrombin inhibition compared to their (R)-counterparts .
  • Acetylcholinesterase Inhibition : The synthesized compounds were screened against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic applications in treating Alzheimer's disease and Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity

Some studies have reported that benzodioxine derivatives exhibit antimicrobial properties. Their effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The structure-activity relationship (SAR) studies indicate that modifications in the benzodioxine framework can lead to variations in anticancer activity. Certain analogs have shown promise in inhibiting cancer cell proliferation in vitro .

Case Study 1: Thrombin Inhibition

A study examined several 2,3-dihydro-1,4-benzodioxine derivatives for their thrombin inhibitory activity. The results demonstrated that specific substitutions at the sulfonamide position significantly enhanced the inhibitory effects on thrombin compared to traditional anticoagulants .

Case Study 2: Acetylcholinesterase Inhibition

In another investigation focusing on Alzheimer's disease models, compounds derived from benzodioxine were tested for their ability to inhibit acetylcholinesterase. The findings highlighted a correlation between structural modifications and increased inhibition potency .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Thrombin InhibitionSignificant inhibition observed
Acetylcholinesterase InhibitionPotential therapeutic agent for Alzheimer's
AntimicrobialEffective against various bacterial strains
AnticancerInhibition of cancer cell proliferation

Scientific Research Applications

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of related compounds containing the benzodioxane structure. For instance, sulfonamides derived from benzodioxane have shown promising activity against enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The mechanism of action typically involves competitive inhibition, where the compound competes with the substrate for binding to the active site of the enzyme .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the sulfonamide group enhances the antibacterial efficacy by disrupting bacterial folic acid synthesis. This suggests that 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine could be investigated for its potential as an antimicrobial agent.

Anticancer Potential

The triazolo-pyridazine moiety present in this compound may contribute to anticancer activity. Research indicates that similar heterocyclic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle and apoptosis-related proteins.

Case Studies

Case Study 1: Enzyme Inhibition
A study synthesized several derivatives from benzodioxane and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. Results indicated that specific modifications to the benzodioxane structure significantly enhanced inhibitory activity compared to parent compounds. This highlights the importance of structural optimization in drug design for targeting these enzymes effectively .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of effectiveness, suggesting that further exploration into structure-activity relationships could yield potent antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Implications
Target Compound C17H17N7O3S (hypothetical) ~415.4 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl; [1,2,4]triazolo[4,3-b]pyridazin-6-yl Enhanced binding affinity due to electron-withdrawing sulfonyl and π-stacking heterocycle .
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine C19H22N2O7S2 454.5 Dual sulfonyl groups (benzodioxine and 4-methoxyphenyl) Increased hydrophilicity but reduced membrane permeability due to polar sulfonyl groups; methoxy group may enhance metabolic stability .
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride C10H16Cl2N6 303.2 3-Methyl-triazolopyridazine; dihydrochloride salt Improved aqueous solubility from hydrochloride salt; methyl group may reduce oxidative metabolism .
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine C19H21N3O3S (estimated) ~403.4 Pyridin-2-yl ethyl group Pyridinyl moiety facilitates π-π interactions with aromatic protein residues; ethyl linker introduces conformational flexibility .
4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C17H16F3N7O 391.4 Trifluoromethylphenyl carboxamide Trifluoromethyl group enhances lipophilicity and bioavailability; carboxamide enables hydrogen bonding with targets .

Key Findings

Electron-Withdrawing vs. Hydrophobic Groups: The target compound’s benzodioxine sulfonyl group contrasts with the dual sulfonyl groups in Compound 1 . While dual sulfonyl groups increase hydrophilicity, they may impair blood-brain barrier penetration. The target’s single sulfonyl group likely balances solubility and membrane permeability.

Heterocyclic Moieties: The triazolopyridazine in the target and Compound 4 both enable π-π stacking. However, Compound 4’s methyl group and dihydrochloride salt improve solubility, whereas the target’s benzodioxine sulfonyl may prioritize receptor affinity over solubility.

The carboxamide in Compound 6 demonstrates how hydrogen-bonding linkers can enhance target engagement, a feature absent in the target’s structure.

Preparation Methods

Benzodioxane Ring Formation

1,4-Benzodioxin-6-amine undergoes diazotization followed by hydrolysis to yield 1,4-benzodioxin-6-ol. Subsequent sulfonation with chlorosulfonic acid at 0–5°C produces 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid, which is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.

Reaction Conditions

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, 0°C85%
SulfonationClSO₃H, 0–5°C78%
ChlorinationPCl₅, reflux92%

Synthesis of Triazolo[4,3-b]pyridazin-6-yl Derivatives

The triazolo-pyridazine core is constructed via cyclocondensation or oxidative cyclization:

Cyclocondensation of Hydrazinopyridazines

Hydrazinopyridazines react with orthoesters (e.g., trimethyl orthoacetate) in acetic acid under reflux to formtriazolo[4,3-b]pyridazines. For example:

C5H4N4+C6H12O3AcOH, refluxC8H6N4O+byproducts\text{C}5\text{H}4\text{N}4 + \text{C}6\text{H}{12}\text{O}3 \xrightarrow{\text{AcOH, reflux}} \text{C}8\text{H}6\text{N}_4\text{O} + \text{byproducts}

Key Parameters

  • Temperature: 110–120°C

  • Reaction time: 12–24 hours

  • Yield: 65–75%.

Oxidative Cyclization of Hydrazones

Hydrazone derivatives of pyridazines undergo oxidative cyclization using nitrobenzene or iodine to yield triazolo-pyridazines. For instance, 6-hydrazinopyridazine-3-carbonitrile forms 6-cyano-triazolo[4,3-b]pyridazine in nitrobenzene at 150°C.

Piperazine Functionalization and Coupling

Synthesis of 4-( Triazolo[4,3-b]pyridazin-6-yl)piperazine

Chlorinated triazolo-pyridazines (e.g., 6-chloro-triazolo[4,3-b]pyridazine) react with piperazine in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic aromatic substitution, with yields optimized using excess piperazine.

Optimized Conditions

ParameterValue
SolventDMF
Temperature80°C
Molar ratio (piperazine:chloride)3:1
Yield82%

Sulfonylation with Benzodioxine Sulfonyl Chloride

The piperazine-triazolo-pyridazine intermediate is sulfonylated with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

C10H12N6+C8H6ClO3STEA, DCMC18H18N6O3S+HCl\text{C}{10}\text{H}{12}\text{N}6 + \text{C}8\text{H}6\text{ClO}3\text{S} \xrightarrow{\text{TEA, DCM}} \text{C}{18}\text{H}{18}\text{N}6\text{O}3\text{S} + \text{HCl}

Purification

  • Crude product is washed with NaHCO₃ solution and purified via column chromatography (SiO₂, ethyl acetate/hexane).

  • Final purity: >98% (HPLC).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationHigh regioselectivityRequires harsh acids65–75%
Oxidative cyclizationScalableToxic oxidizing agents70–80%
Nucleophilic substitutionMild conditionsExcess piperazine needed80–85%

Industrial-Scale Considerations

Patent data highlights the importance of solvent recovery and catalyst selection. For example, using toluene instead of DMF reduces costs, while p-toluenesulfonic acid improves cyclization efficiency. Key industrial parameters include:

  • Catalyst : 0.5–1.0 mol% p-toluenesulfonic acid.

  • Solvent recovery : >90% toluene reused.

  • Purity : 99.5–99.9% after recrystallization .

Q & A

Q. What are the key synthetic pathways for constructing the triazolo-pyridazine and benzodioxine sulfonyl moieties in this compound?

The synthesis involves multi-step organic reactions. For the triazolo-pyridazine core, cyclocondensation of hydrazine derivatives with pyridazine precursors is typical, followed by sulfonylation of the piperazine ring using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., NaH in DMF). Reaction optimization often requires refluxing in aprotic solvents like acetonitrile and purification via column chromatography .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the connectivity of the triazolo-pyridazine, piperazine, and benzodioxine sulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended for this compound?

Begin with in vitro kinase inhibition assays due to the triazolo-pyridazine moiety's known affinity for ATP-binding pockets. Use cell viability assays (e.g., MTT) in cancer or immune cell lines. Parallel screening against viral proteases (e.g., SARS-CoV-2 Mpro) is advised, as structurally related sulfonamide-triazolo hybrids exhibit antiviral activity .

Advanced Research Questions

Q. How can researchers optimize the low yield in the final sulfonylation step of the piperazine ring?

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent modulation : Replace DMF with THF or dichloromethane to reduce polarity.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity.
  • Temperature control : Conduct reactions at 0–5°C to minimize decomposition .

Q. How should contradictory activity data in kinase inhibition assays be resolved?

Contradictions may stem from assay conditions (e.g., ATP concentration variability) or off-target effects. Validate results using:

  • Orthogonal assays : Compare radiometric (³²P-ATP) and luminescence-based (ADP-Glo™) kinase assays.
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify specific targets.
  • Structural analysis : Perform molecular docking to assess binding pose consistency across kinase families .

Q. What computational strategies are effective for predicting ADME/Tox properties of this compound?

Use SwissADME or QikProp to predict logP (lipophilicity), aqueous solubility, and cytochrome P450 inhibition. Molecular dynamics simulations can model blood-brain barrier permeability. Validate in vitro via Caco-2 cell monolayers for absorption and hepatic microsomes for metabolic stability .

Q. How can researchers elucidate the mechanism of action when initial target identification fails?

  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with a clickable analog of the compound.
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify sensitivity/resistance genes.
  • Metabolomic profiling : Track changes in cellular metabolites (e.g., ATP/ADP ratios) to infer pathway disruption .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

3D models (e.g., spheroids) often show reduced compound efficacy due to poor penetration. Solutions:

  • Drug formulation : Use nanoparticle encapsulation to enhance diffusion.
  • Dose adjustment : Apply 5–10× higher concentrations in 3D vs. 2D systems.
  • Imaging validation : Use confocal microscopy with fluorescent analogs to quantify intracellular accumulation .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Purification Methods

IntermediatePurification MethodYield (%)Reference
Triazolo-pyridazine precursorRecrystallization (EtOH/H₂O)65–70
Benzodioxine sulfonyl chlorideDistillation (150–160°C)80–85
Piperazine-coupled productColumn chromatography (SiO₂, CH₂Cl₂/MeOH)45–50

Q. Table 2. Comparison of Biological Activities in Related Compounds

CompoundTargetIC₅₀ (nM)Assay TypeReference
Analog A (triazolo-pyridazine)p38 MAPK12 ± 3Radiometric kinase assay
Analog B (sulfonamide-piperazine)SARS-CoV-2 Mpro280 ± 40Fluorescence resonance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.